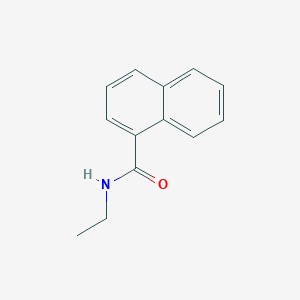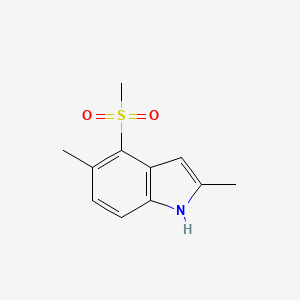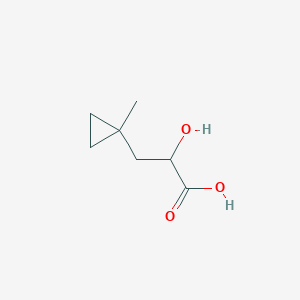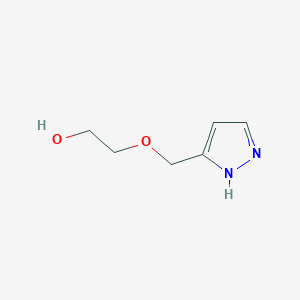
2-(1H-pyrazol-3-ylmethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-3-ylmethoxy)ethanol is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-3-ylmethoxy)ethanol can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters . The reaction typically proceeds under mild conditions, often using a catalyst such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of pyrazole derivatives, including this compound, often employs one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields with minimal byproducts . Transition-metal catalysts and photoredox reactions are commonly used to enhance the reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-pyrazol-3-ylmethoxy)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole compounds, and substituted pyrazole analogs .
Applications De Recherche Scientifique
2-(1H-pyrazol-3-ylmethoxy)ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1H-pyrazol-3-ylmethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Hydroxyethoxymethyl)-5-methylpyrazole
- 3-(2-Hydroxyethoxymethyl)-4-phenylpyrazole
- 3-(2-Hydroxyethoxymethyl)-1H-pyrazole
Uniqueness
2-(1H-pyrazol-3-ylmethoxy)ethanol is unique due to its specific hydroxyethoxymethyl substituent, which imparts distinct chemical and biological properties. This substituent enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and biological applications .
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
2-(1H-pyrazol-5-ylmethoxy)ethanol |
InChI |
InChI=1S/C6H10N2O2/c9-3-4-10-5-6-1-2-7-8-6/h1-2,9H,3-5H2,(H,7,8) |
Clé InChI |
SLUIYJHOSLBGEU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


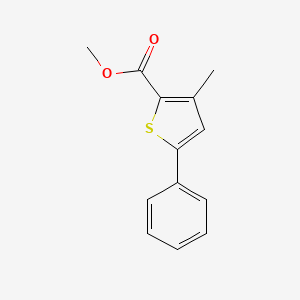
![Tris[2-(salicylamino)ethyl]amine](/img/structure/B8424741.png)
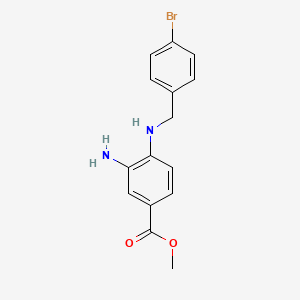
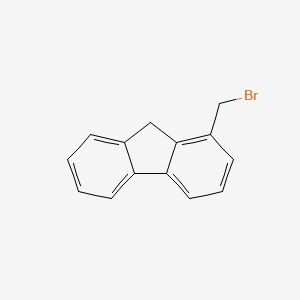
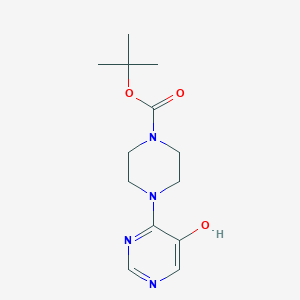
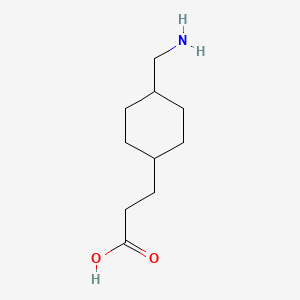
![3-Pyrido[2,3-b]pyrazin-7-yl-propionaldehyde](/img/structure/B8424761.png)
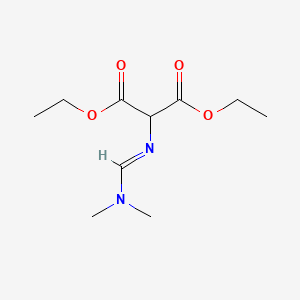
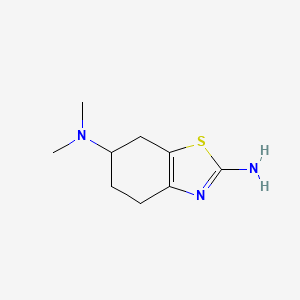
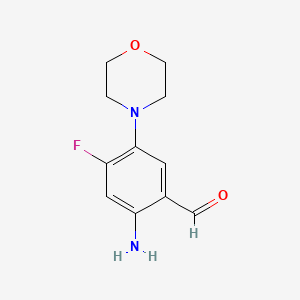
![1-(Bromomethyl)-2-chloro-4-[(phenylmethyl)oxy]benzene](/img/structure/B8424789.png)
